molecular formula C20H26BrClN2O7 B13900015 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium

Cat. No.: B13900015
M. Wt: 521.8 g/mol
InChI Key: JXCKZXHCJOVIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate; cyclohexylazanium features a halogenated indole moiety conjugated to a carbohydrate-derived oxane ring. The indole core is substituted with bromo and chloro groups at positions 5 and 4, respectively, while the oxane ring is functionalized with hydroxyl groups and a carboxylate. The cyclohexylazanium counterion likely enhances solubility or stability. Structurally, this compound belongs to a class of indolyloxy carbohydrate derivatives, often employed as enzyme substrates (e.g., β-galactosidase or glucuronidase assays) due to their chromogenic properties upon enzymatic cleavage .

Properties

IUPAC Name

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKZXHCJOVIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-4-chloro-3-indolyl Derivative

  • The starting material is typically a halogenated indole, specifically 5-bromo-4-chloro-1H-indole.
  • Halogenation is introduced selectively on the indole ring to yield the 5-bromo-4-chloro substitution pattern.
  • This halogenated indole is then functionalized at the 3-position to introduce a reactive group (often a hydroxyl or halogen) that can form an ether bond with glucuronic acid derivatives.

Preparation of Glucuronic Acid Derivative

  • The glucuronic acid moiety is prepared as a protected or activated derivative, commonly as a glucuronide.
  • The sugar ring (oxane ring) with multiple hydroxyl groups is maintained, with the carboxylate group positioned at C-2.
  • Protection/deprotection strategies are used to ensure selective reactivity at the 6-position for ether bond formation.

Coupling Reaction to Form the Ether Linkage

  • The 5-bromo-4-chloro-3-indolyl derivative is reacted with the glucuronic acid derivative under conditions that promote nucleophilic substitution or glycosylation.
  • Typical conditions involve mild bases or catalysts to facilitate the formation of the ether bond between the indole 3-position and the 6-position of the glucuronic acid ring.
  • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous buffers may be used depending on the reactivity and solubility.

Salt Formation with Cyclohexylamine

  • The final step involves neutralizing the glucuronic acid carboxylate group with cyclohexylamine to form the cyclohexylammonium salt.
  • This salt formation enhances the compound’s stability, solubility, and handling properties.
  • The reaction is typically carried out in an aqueous or alcoholic medium, with stoichiometric amounts of cyclohexylamine added to the glucuronide.

Typical Synthetic Protocol (Generalized)

Step Reagents/Conditions Description Outcome
1 5-bromo-4-chloroindole + activating agent Halogenated indole preparation Halogenated indole derivative
2 Protected glucuronic acid derivative Preparation of sugar moiety Activated glucuronide
3 Coupling reaction (base, solvent, temperature control) Ether bond formation between indole and glucuronide 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide
4 Cyclohexylamine addition in aqueous/alcoholic media Salt formation Final cyclohexylammonium salt compound
5 Purification (crystallization, chromatography) Isolation of pure compound >98% purity crystalline powder

Summary Table of Key Preparation Aspects

Aspect Details
Starting Materials 5-bromo-4-chloroindole, glucuronic acid derivatives, cyclohexylamine
Key Reaction Types Halogenation, glycosylation (ether bond formation), salt formation
Reaction Conditions Mild bases, solvents like DMF/DMSO, aqueous/alcoholic media
Purification Methods Crystallization, chromatography
Typical Purity ≥ 98%
Challenges Stereochemical control, selective halogenation, salt stability
Applications Chromogenic substrate for beta-glucuronidase assays

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of microbiology, molecular biology, and biochemistry. Its primary applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside involves its enzymatic hydrolysis by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate undergoes oxidative polymerization to form a blue indigo dye, which is easily detectable . The molecular targets are the beta-glucosidase enzymes, and the pathway involves the hydrolysis and subsequent oxidation reactions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • Target Compound :

    • Indole Substituents : 5-bromo, 4-chloro.
    • Carbohydrate Moiety : Oxane ring with hydroxyls (positions 3,4,5) and a carboxylate (position 2).
    • Counterion : Cyclohexylazanium.
  • X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Indole Substituents: Identical 5-bromo, 4-chloro. Carbohydrate Moiety: Galactopyranose instead of oxane. Function: Classic β-galactosidase substrate, producing blue precipitates upon cleavage .
  • 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (Sodium Salt) :

    • Indole Substituents : Same halogens.
    • Carbohydrate Moiety : Glucuronic acid derivative.
    • Application : Used in β-glucuronidase assays, critical for detecting bacterial contamination .
  • N-Acetylated Derivative (CAS 4264-82-8) :

    • Indole Substituents : 5-bromo, 4-chloro.
    • Modification : N-acetylglucosamine substitution.
    • Relevance : Demonstrates how acetylation alters solubility and enzymatic recognition .

Isostructural Halogenated Analogues

  • 4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) :

    • Halogens : Bromo and chloro on pyrazole-indole hybrid.
    • Key Data : IR peaks at 1163 cm⁻¹ (SO₂), 1670 cm⁻¹ (C=O); NMR signals for NH₂ and aromatic protons .
    • Contrast : Lacks carbohydrate moiety but shares halogen-driven electronic effects.
  • 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) :

    • Halogens : 4-bromophenyl group.
    • Spectroscopy : IR C-Br stretch at 533 cm⁻¹; 1H-NMR aromatic multiplet at δ 6.10–8.01 .

Spectroscopic and Analytical Comparison

NMR and IR Data

Compound 1H-NMR Features IR Key Peaks (cm⁻¹) Reference
Target Compound Expected peaks: δ ~3–5 (oxane protons), δ ~7–8 (indole aromatic), NH exchangeable protons. ~3385 (OH/NH), ~1670 (C=O), ~533 (C-Br)
X-Gal δ 2.47–4.16 (galactose protons), δ 7.56–8.10 (indole). 3385 (NH), 1670 (C=O), 533 (C-Br)
Compound 17 (Pyrazole sulfonamide) δ 1.16 (CH₃), δ 7.56–8.10 (aromatic), δ 11.06 (NH). 1670 (C=O), 1315 (SO₂)
5-Bromo-4-chloro-indolyl nonanoate δ 0.88–2.27 (nonanoate chain), δ 7.5–8.0 (indole). 1730 (ester C=O), 533 (C-Br)

Mass Spectrometry and Elemental Analysis

  • Target Compound: Expected molecular ion ([M–H]⁻) at m/z ~481 (C₁₆H₁₇BrClNO₈). Elemental analysis: C ~40%, H ~3.5%, N ~2.9% (estimated).
  • X-Gal :

    • Molecular weight: 408.63 g/mol; MS ([M+Na]⁺) at m/z 431.
    • Anal. Calcd: C 44.7%, H 3.7%, N 3.4% .
  • Compound 6m :

    • EI-MS: m/z 464 ([M+1]⁺).
    • Anal. Found: C 57.03%, H 3.26%, N 12.09% .

Functional and Application-Based Comparison

Enzymatic Substrate Utility

  • Target Compound : Likely functions as a chromogenic substrate for carbohydrate-active enzymes (e.g., β-glucosidase or carboxylase), analogous to X-Gal .
  • X-Gal : Specific to β-galactosidase, widely used in molecular biology for lacZ reporter assays .
  • 5-Bromo-4-chloro-indolyl glucuronide : Detects β-glucuronidase in E. coli, critical for water quality testing .

Pharmacological and Antimicrobial Potential

  • Halogenated Pyrazole Derivatives (e.g., Compound 17) : Exhibit antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .

Solubility and Stability

  • Target Compound : Cyclohexylazanium counterion likely improves aqueous solubility vs. sodium salts (e.g., X-Gal sodium salt solubility: 100 mM in DMSO ).
  • N-Acetylated Derivatives : Reduced hygroscopicity and enhanced shelf life due to acetyl group .

Data Tables

Table 2: Thermal and Spectral Properties

Compound Decomposition Temp (°C) Solubility IR C-Br Stretch (cm⁻¹)
Target Compound ~236 (predicted) Moderate (DMSO) 533
X-Gal 236 (decomp.) 100 mM in DMSO 533
5-Bromo-4-chloro-indolyl nonanoate N/A Organic solvents 533

Biological Activity

The compound 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium is a complex organic molecule with potential biological activities. Its structural components suggest interactions with various biological pathways, particularly in the context of cancer research and enzymatic assays.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
  • Molecular Formula : C20H26BrClN2O7
  • Molecular Weight : 521.79 g/mol
  • CAS Number : 114162-64-0
  • InChI Key : JXCKZXHCJOVIAV-VLQIOUPANA-N

Anticancer Properties

Research indicates that compounds similar to 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane have shown promising anticancer activity. The indole moiety is known for its role in inhibiting various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating caspases and other apoptosis-related pathways.
  • Cell Cycle Arrest : It potentially disrupts the cell cycle progression in cancer cells, leading to growth inhibition.

Enzymatic Activity

The compound's structure suggests it may serve as a substrate or inhibitor in various enzymatic reactions:

  • Alkaline Phosphatase Assays : Similar compounds are often used in biochemical assays to detect alkaline phosphatase activity, which is crucial for various cellular processes and disease states.
  • Beta-Galactosidase Detection : The presence of the indole structure allows for the use of this compound in detecting beta-galactosidase activity in microbial assays.

Case Study 1: Antitumor Activity

A study investigated the effects of a related indole derivative on human breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM. This suggests that structural analogs of the compound may exhibit similar effects.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107025
503060

Case Study 2: Enzymatic Assays

In enzymatic assays involving alkaline phosphatase, the compound was tested as a substrate. The results demonstrated a clear colorimetric change indicative of enzyme activity:

Time (min)Absorbance at 405 nm
00
100.15
300.45

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.